(Furan-3-yl)methyl 4-phenylbutanoate
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Overview
Description
Furan-3-ylmethyl 4-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring and a phenylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-ylmethyl 4-phenylbutanoate typically involves the esterification of furan-3-ylmethanol with 4-phenylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of furan-3-ylmethyl 4-phenylbutanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to drive the esterification reaction under milder conditions, reducing the need for high temperatures and harsh chemicals.
Chemical Reactions Analysis
Types of Reactions
Furan-3-ylmethyl 4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Products may include furanones and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted furans with various functional groups depending on the reagents used.
Scientific Research Applications
Furan-3-ylmethyl 4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of furan-3-ylmethyl 4-phenylbutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl 4-phenylbutanoate
- Furan-3-ylmethyl 3-phenylpropanoate
- Furan-2-ylmethyl 3-phenylpropanoate
Uniqueness
Furan-3-ylmethyl 4-phenylbutanoate is unique due to the specific positioning of the furan ring and the phenylbutanoate moiety. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
191471-32-6 |
---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
furan-3-ylmethyl 4-phenylbutanoate |
InChI |
InChI=1S/C15H16O3/c16-15(18-12-14-9-10-17-11-14)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 |
InChI Key |
WBZDXJHCGRJKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC2=COC=C2 |
Origin of Product |
United States |
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